molecular formula C19H21ClN2OS.C4H4O4 B008516 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate CAS No. 19939-38-9

8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate

Cat. No. B008516
CAS RN: 19939-38-9
M. Wt: 477 g/mol
InChI Key: PLBWDCKIHMPPRA-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate, also known as clopenthixol, is a neuroleptic drug that is used in the treatment of schizophrenia and other psychotic disorders. It belongs to the class of thioxanthene derivatives and is known for its potent antipsychotic properties.

Mechanism Of Action

The exact mechanism of action of 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate is not fully understood, but it is thought to act as a dopamine receptor antagonist. It binds to dopamine receptors in the brain and inhibits the transmission of dopamine, which is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate reduces the symptoms of psychosis and other psychiatric disorders.

Biochemical And Physiological Effects

Clopenthixol has been shown to have a number of biochemical and physiological effects. It can cause sedation, drowsiness, and lethargy, which can be beneficial in the treatment of psychotic disorders. It can also cause extrapyramidal side effects, such as tremors, stiffness, and involuntary movements, which can be problematic for some patients. In addition, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate can cause changes in blood pressure, heart rate, and body temperature, which can be monitored in clinical settings.

Advantages And Limitations For Lab Experiments

Clopenthixol has several advantages and limitations for use in lab experiments. It is a potent antipsychotic drug that can be used to study the effects of dopamine receptor antagonism on behavior and cognition. However, it can also cause extrapyramidal side effects that can confound the results of experiments. In addition, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate has a long half-life and can accumulate in the body, which can make it difficult to control dosing in animal studies.

Future Directions

There are several future directions for research on 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and tolerability of the drug. Another area of interest is the investigation of the effects of 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate on different neurotransmitter systems, such as serotonin and glutamate. Finally, there is a need for more studies on the long-term effects of 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate on cognitive function and quality of life in patients with psychiatric disorders.
Conclusion
Clopenthixol is a potent antipsychotic drug that has been extensively studied for its efficacy in the treatment of schizophrenia and other psychotic disorders. It acts as a dopamine receptor antagonist and has a number of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations that must be taken into account. There are several future directions for research on 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate, including the development of new formulations and delivery methods, investigation of its effects on different neurotransmitter systems, and studies on its long-term effects on cognitive function and quality of life.

Synthesis Methods

Clopenthixol can be synthesized by the reaction of 2-chloro-9,10-dihydro-4H-benzo[b][1,4]thiepin with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then converted to the maleate salt form by reacting with maleic acid.

Scientific Research Applications

Clopenthixol has been extensively studied for its antipsychotic properties and has shown efficacy in the treatment of schizophrenia and other psychotic disorders. It has also been studied for its potential use in the treatment of depression, anxiety, and bipolar disorder. In addition, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate has been investigated for its effects on cognitive function, sleep, and aggression.

properties

CAS RN

19939-38-9

Product Name

8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate

Molecular Formula

C19H21ClN2OS.C4H4O4

Molecular Weight

477 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide

InChI

InChI=1S/C19H21ClN2OS.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)24(23)19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,13,17H,8-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

PLBWDCKIHMPPRA-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O

SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O

synonyms

Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-meth yl-, S-oxide, (Z)-2-butenedioate (1:1)

Origin of Product

United States

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